[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate
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Overview
Description
Atelopidtoxin is a biochemical.
Scientific Research Applications
Synthesis and Chemical Reactions
Pyrimidine and Triazine 3-oxide Sulfates New Family of Vasodilators
- This research discusses the reaction of di- and triaminopyrimidine 3-oxides with sources of sulfur trioxide, resulting in the formation of heterocyclic O-sulfates. These sulfates are hypotensives and act by direct vasodilation (Mccall et al., 1983).
Catalytic Hydrogenation of Dihydro-Oxazines - This study investigates the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, resulting in a dynamic mixture of enamines and tetrahydro-2-furanamines. These products can be transformed into various forms, indicating the potential for diverse applications in chemical synthesis (Sukhorukov et al., 2008).
Spirocyclohexadienones and Dienone-Phenol Rearrangement - Research on hydrolytic cleavage of spiro compounds leading to the formation of substituted carboxylic acid amides suggests significant implications in organic chemistry and pharmaceuticals (Glushkov et al., 2011).
Inversion of Hydroxyl Groups in syn,syn-3-[N-(Alkoxycarbonyl)amino] 1,2-Diols - This paper presents a method for selectively inverting hydroxyl groups in certain diols via cyclic sulfates, which is crucial in synthesizing enantiomerically pure compounds (Kemp et al., 1996).
Crystal Structure Analysis
Crystal Structures of Various Spiro Compounds - The crystal structures of several spiro compounds were determined, providing insight into their molecular arrangement and potential reactivity in various chemical reactions (Brimble et al., 1997).
Triazine Derivative and Hydrogen Bonding - This study of a triazine derivative emphasizes the importance of N-H...O hydrogen bonds in stabilizing certain molecular structures, which is essential in drug design and other areas of chemistry (Nigam et al., 1994).
Synthesis of 1,3-Oxazinan-2-ones - The synthesis of N-substituted 1,3-oxazinan-2-ones through a simple, efficient method opens up possibilities for creating a variety of biologically active compounds (Trifunović et al., 2010).
Molecular Tectonics with Bisketals of Pentaerythritol - This research demonstrates the use of tetraoxaspiro[5.5]undecanes for constructing hydrogen-bonded networks, a concept crucial for creating new materials and understanding molecular interactions (Sauriat-Dorizon et al., 2003).
Synthesis of 1,3-Amino Alcohols from 2-Aza-1,3-Dienes - The reduction of certain oxazines to produce amino alcohols with multiple stereocenters is valuable in synthesizing chiral compounds used in various scientific applications (Barluenga et al., 1991).
Heterotrinuclear Cu2Cd Complex Synthesis - The synthesis and luminescent properties of a complex involving macrocyclic oxamide and thiocyanate ligands contribute to advancements in coordination chemistry and material science (Fan et al., 2010).
Properties
CAS No. |
9061-57-8 |
---|---|
Molecular Formula |
C16H24N8O12S |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
[(2S)-2-[(1'S,4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate |
InChI |
InChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)21(9)5-23(30)10(8)26)16(28,29)14(4-22(11)15)1-7(24(31)13(27)36-14)6(2-25)3-35-37(32,33)34/h6-9,25,28-31H,1-5H2,(H2,17,19)(H2,18,20)(H,32,33,34)/t6-,7+,8-,9-,14+,15-/m0/s1 |
InChI Key |
KRRJLHUVFILNLG-FKOGTDRGSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)O[C@@]12CN3C(=N[C@H]4[C@H]5[C@]3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)[C@@H](CO)COS(=O)(=O)O |
SMILES |
C1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O |
Canonical SMILES |
C1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atelopidtoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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